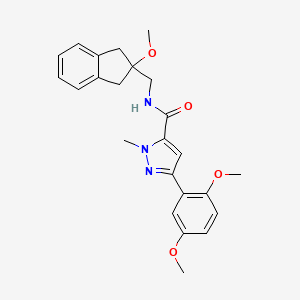![molecular formula C24H29N3O2 B2492649 2-(4-Ethoxyphenyl)-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 899727-43-6](/img/structure/B2492649.png)
2-(4-Ethoxyphenyl)-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest belongs to a class of chemicals known for their complex molecular structures and potential for varied chemical reactions and properties. Research in this area often focuses on the synthesis of novel compounds with potential pharmacological activities or unique chemical properties.
Synthesis Analysis
The synthesis of related spiro compounds involves multi-step chemical reactions, including ring transformation and alkylation processes. For example, Kurasawa et al. (1988) described the ring transformation of 1,5-benzoxazepines into spirobenzoxazoles, highlighting the complexity and the potential for generating diverse molecular structures through such synthetic routes (Kurasawa et al., 1988).
Molecular Structure Analysis
The molecular structure of spiro compounds can vary significantly, with different configurations and substituents influencing the overall properties of the molecules. Crystallographic studies, such as those conducted by Karthikeyan et al. (2010), provide insights into the three-dimensional arrangement of atoms within these compounds and how intramolecular interactions, such as hydrogen bonding, influence their structure (Karthikeyan et al., 2010).
Applications De Recherche Scientifique
1. Potential in Neuropharmacology
A notable application of spiropiperidine compounds, which include structures similar to the chemical , is their role as highly potent and subtype selective σ-receptor ligands. Research by Maier and Wünsch (2002) highlighted the synthesis and investigation of spiro[[2]benzopyran-1,4‘-piperidines] and spiro[[2]benzofuran-1,4‘-piperidines], revealing that systematic variations in the structure could significantly influence the affinity for σ1- and σ2-receptors. These receptors are critical in neuropharmacology and could be targeted for therapeutic purposes in various neurological conditions (Maier & Wünsch, 2002).
2. Inhibition of Acetyl-CoA Carboxylase
Spiropiperidine lactam derivatives, similar in structure to the compound , have been synthesized and identified as inhibitors of acetyl-CoA carboxylase (ACC). This enzyme plays a crucial role in fatty acid synthesis and metabolism. The research demonstrated a streamlined synthesis process and highlighted the potential of these compounds in modulating ACC activity, which could be significant in conditions related to metabolism and energy regulation (Huard et al., 2012).
3. Antimicrobial and Anti-inflammatory Properties
Compounds structurally related to 2-(4-Ethoxyphenyl)-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] have been explored for their antimicrobial, anti-inflammatory, and antioxidant activities. Research conducted by Mandzyuk et al. (2020) identified certain spiro derivatives with significant activity against S. aureus and notable anti-inflammatory effects, surpassing reference drugs like diclofenac. This implies the potential application of these compounds in creating new therapeutic agents for treating infections and inflammation-related conditions (Mandzyuk et al., 2020).
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-1'-ethylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-3-26-15-13-24(14-16-26)27-22(20-7-5-6-8-23(20)29-24)17-21(25-27)18-9-11-19(12-10-18)28-4-2/h5-12,22H,3-4,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDMCMGBVUVQNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)OCC)C5=CC=CC=C5O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

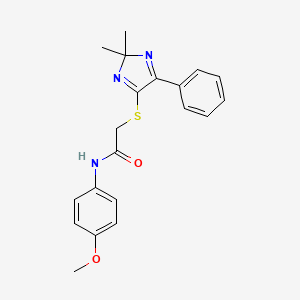
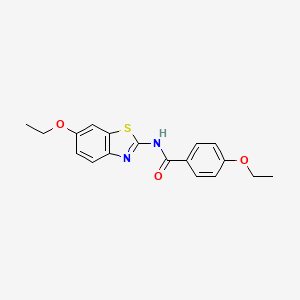
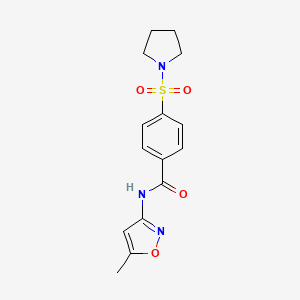

![Methyl (E)-4-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate](/img/structure/B2492575.png)
![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2492578.png)
![(S)-7-chloro-5-((1-phenylethyl)thio)thiazolo[4,5-d]pyrimidin-2-amine](/img/structure/B2492579.png)
![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B2492580.png)
![1-(3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole-1-carbonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2492582.png)
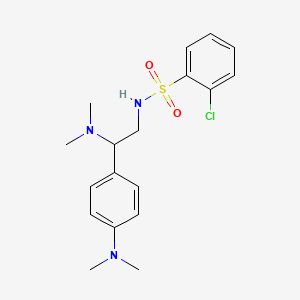
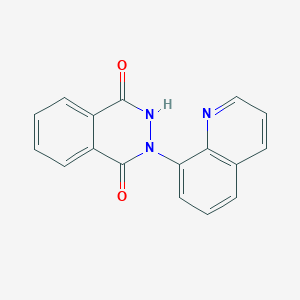
![2-[(2,5-Dimethylphenyl)methyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2492587.png)
